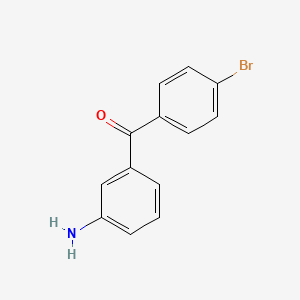

(3-Aminophenyl)(4-bromophenyl)methanone

Description

Contextualization of Diaryl Ketone Chemistry and Its Synthetic Challenges

Diaryl ketones, also known as benzophenones when the aryl groups are benzene (B151609) rings, are a cornerstone of organic chemistry. Their structure, featuring a carbonyl group bridging two aromatic rings, is a key pharmacophore and a versatile synthetic intermediate. The synthesis of unsymmetrical diaryl ketones, where the two aryl groups are different, presents several challenges.

Classic methods like the Friedel-Crafts acylation are fundamental for creating the C-C bond between an aromatic ring and an acyl group. libretexts.orgtcd.iemasterorganicchemistry.com This reaction involves treating an arene with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org However, this method has limitations. The presence of deactivating groups on either aromatic ring can hinder the reaction. libretexts.org For instance, the amino group (-NH₂) is a strongly activating, ortho-, para-directing group, but it can react with the Lewis acid catalyst, effectively deactivating the ring and preventing the desired acylation. libretexts.org To circumvent this, the amino group is often introduced in a protected form or, more commonly, as a nitro group (-NO₂) which is later reduced. ontosight.ai

Modern synthetic chemistry often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling , to form the diaryl ketone scaffold. ontosight.ai This reaction couples an organoboron compound (like a boronic acid) with an organohalide. ontosight.ai For ketone synthesis, this can involve the coupling of an arylboronic acid with an aroyl chloride, offering high chemoselectivity and tolerance for a wide range of functional groups. ontosight.ai

Significance of Functionalized Benzophenone (B1666685) Derivatives in Advanced Organic Synthesis and Materials Science

Functionalized benzophenone derivatives are of immense importance across various scientific disciplines due to their diverse properties. The substitution pattern on the aryl rings dictates their biological and physicochemical characteristics. nih.gov

In medicinal chemistry , the benzophenone scaffold is present in numerous natural products and synthetic drugs exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. nih.govmdpi.com For example, aminobenzophenone derivatives are crucial intermediates in the synthesis of pharmaceuticals. jingyepharma.comresearchgate.net The specific positioning of functional groups like amino and bromo substituents is critical for the biological activity of the final molecule. nih.gov

In materials science , benzophenone derivatives are widely used as photoinitiators for UV curing of inks and coatings and as UV blockers in plastics, perfumes, and soaps to prevent photodegradation. ontosight.ai Their ability to absorb UV radiation is a key feature. Functionalized benzophenones are also investigated for applications in advanced materials, such as organic semiconductors, which are vital for developing electronic devices like solar cells and organic light-emitting diodes (OLEDs).

Research Scope and Objectives Pertaining to (3-Aminophenyl)(4-bromophenyl)methanone

A specific research scope and detailed objectives for this compound cannot be defined, as no published research dedicated to this compound could be identified. Hypothetically, research on this molecule would likely focus on several key areas:

Synthesis: Developing an efficient and regioselective synthetic route. This would likely involve a multi-step process, potentially starting with the Friedel-Crafts acylation of bromobenzene (B47551) with 3-nitrobenzoyl chloride, followed by the chemical reduction of the nitro group to an amine.

Characterization: Full characterization using modern analytical techniques, including NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its structure.

Properties: Investigation of its physical properties (melting point, solubility) and photophysical properties (UV-Vis absorption, fluorescence).

Applications: Exploring its potential as a building block in the synthesis of novel pharmaceuticals, agrochemicals, or advanced materials, leveraging the presence of the reactive amino and bromo functional groups for further chemical modification.

Without primary research data, any further discussion on this specific compound would be purely speculative.

Structure

3D Structure

Properties

IUPAC Name |

(3-aminophenyl)-(4-bromophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZDQRYGVLZZAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation Pathways of 3 Aminophenyl 4 Bromophenyl Methanone

Reactivity of the Ketone Carbonyl Group

The ketone carbonyl group (C=O) is characterized by a polarized double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity dictates its reactivity, primarily through nucleophilic addition reactions at the carbonyl carbon.

Nucleophilic Addition Reactions and Subsequent Transformations

The reaction of aldehydes and ketones with primary amines is a fundamental transformation that results in the formation of an imine, also known as a Schiff base. libretexts.orglibretexts.org This acid-catalyzed reaction proceeds through an addition-elimination mechanism. The process begins with the nucleophilic attack of the amine on the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. libretexts.org Subsequent protonation of the hydroxyl group and elimination of a water molecule yields the C=N double bond of the imine. libretexts.orglibretexts.org

The rate of imine formation is highly dependent on the pH of the reaction medium. The reaction is generally fastest around a pH of 5. At higher pH, there is insufficient acid to protonate the hydroxyl group of the carbinolamine intermediate for elimination. Conversely, at low pH, the amine nucleophile becomes protonated to its non-nucleophilic ammonium (B1175870) conjugate acid, which inhibits the initial addition step. libretexts.orglibretexts.org Imines are susceptible to hydrolysis back to the parent ketone and amine under acidic conditions. libretexts.org

While specific studies detailing the imine formation of (3-Aminophenyl)(4-bromophenyl)methanone are not prevalent, its structure is amenable to this classic ketone reaction. Furthermore, ketones react with organometallic reagents, such as Grignard reagents, to form tertiary alcohols after an acidic workup. msu.edu

α-Functionalization of Ketones

The carbon atoms adjacent to the carbonyl group, known as α-carbons, can also be sites of reactivity. The formation of an enol or enolate intermediate allows for the introduction of various functional groups at this position.

Direct α-amination of ketones is a powerful method for synthesizing α-amino ketones, which are important structural motifs in bioactive compounds. One modern approach involves the direct oxidative coupling of ketones with amines or their surrogates, avoiding the need for pre-functionalized substrates like α-halo ketones. nih.gov

An iron-catalyzed oxidative α-amination of ketones with sulfonamides has been developed. This method allows for the direct coupling of ketones with free sulfonamides. The reaction is effective for a range of deoxybenzoin-derived substrates, which are structurally analogous to this compound. nih.gov Both primary and secondary sulfonamides can be used as the nitrogen source. nih.gov

Table 1: Iron-Catalyzed α-Amination of Deoxybenzoin (B349326) Derivatives with Sulfonamides nih.gov This table presents data for deoxybenzoin derivatives as a model for the reactivity of diaryl ketones like this compound.

| Ketone Substrate | Sulfonamide Substrate | Yield (%) |

| Deoxybenzoin | p-Toluenesulfonamide | 55 |

| 4-Chlorodeoxybenzoin | p-Toluenesulfonamide | 75 |

| 4-Bromodeoxybenzoin | p-Toluenesulfonamide | 88 |

| 4'-Chlorodeoxybenzoin | p-Toluenesulfonamide | 82 |

| 4'-Bromodeoxybenzoin | p-Toluenesulfonamide | 78 |

| 4-Methyl-deoxybenzoin | p-Toluenesulfonamide | 65 |

| Deoxybenzoin | Methanesulfonamide | 68 |

The strategy of oxidative coupling can be seen as a direct functionalization approach. In the iron-catalyzed α-amination, the bond formation occurs directly at the α-carbon of the ketone. This process avoids separate steps of pre-activating the ketone, for instance, through α-halogenation or the formation of a silyl (B83357) enol ether. nih.gov This direct oxidative cross-coupling streamlines the synthesis of α-amino ketones from readily available starting materials. nih.gov

Reactivity of the Aromatic Amino Group

The primary aromatic amino group (-NH₂) in this compound is a versatile functional group. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic, allowing it to participate in a wide range of reactions.

Acylation and Other Derivatization Reactions

One of the most common reactions of primary amines is acylation to form amides. This can be achieved by reacting the amine with acylating agents such as acyl chlorides or acid anhydrides. For example, the reaction of this compound with an acyl chloride in the presence of a base would yield the corresponding N-acylated derivative. This transformation is fundamental in synthetic chemistry for protecting the amino group or for building larger molecular architectures. The synthesis of related compounds, such as (3-Aminophenyl)(morpholino)methanone, involves the formation of an amide bond, highlighting the utility of this reaction. researchgate.net

Another significant reaction of aromatic primary amines is diazotization. msu.edu Treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, converts the primary amino group into a diazonium salt. msu.edu Aryl diazonium salts are valuable synthetic intermediates. They are relatively stable at low temperatures and can undergo a variety of substitution reactions (Sandmeyer-type reactions) where the diazonium group is replaced by a wide range of substituents, including halogens, cyano, hydroxyl, and hydrogen. msu.edu This pathway dramatically expands the synthetic possibilities for modifying the aromatic ring containing the amino group.

Electrophilic Aromatic Substitution on the Aminophenyl Ring

The aminophenyl ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating nature of the amino group. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system, increasing the electron density of the ring and making it more nucleophilic. libretexts.orgmasterorganicchemistry.com This activating effect is most pronounced at the ortho and para positions relative to the amino group. libretexts.orgmasterorganicchemistry.com

The directing effect of the substituents on the aminophenyl ring governs the regioselectivity of electrophilic attack. The amino group is a powerful ortho-, para-director, significantly enhancing the reactivity at positions 2, 4, and 6. Conversely, the benzoyl group is a deactivating, meta-directing group. Therefore, electrophilic substitution will preferentially occur at the positions most activated by the amino group and least deactivated by the carbonyl group. In the case of the 3-aminophenyl ring, the positions ortho and para to the amino group are C2, C4, and C6. The C4 position is also para to the amino group, and the C2 and C6 positions are ortho. The directing effects are summarized in the table below.

| Position | Relationship to -NH2 | Relationship to -C(O)R | Predicted Reactivity |

| C2 | Ortho | Ortho | Activated |

| C4 | Para | Meta | Highly Activated |

| C6 | Ortho | Meta | Highly Activated |

Due to the strong activating and directing effect of the amino group, electrophilic substitution is expected to occur predominantly at the C4 and C6 positions. The steric hindrance from the adjacent benzoyl group might slightly disfavor substitution at the C2 position.

Reactivity of the Aromatic Bromine Substituent

The bromine atom on the second aromatic ring serves as a versatile handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and, under specific conditions, nucleophilic aromatic substitution.

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of new carbon-carbon bonds. fishersci.co.uk The general order of reactivity for aryl halides in these reactions is I > Br > Cl. uwindsor.ca

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This method is widely used for the synthesis of biaryl compounds. For this compound, a Suzuki-Miyaura coupling would replace the bromine atom with a new aryl or vinyl group. A variety of palladium catalysts, such as Pd(PPh₃)₄, and bases, like K₃PO₄, can be employed. mdpi.com

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. This transformation would introduce an alkynyl moiety at the 4-position of the benzoyl ring.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. nih.gov This reaction provides a direct method for the arylation of olefins. The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand.

A summary of representative conditions for these cross-coupling reactions is presented in the table below.

| Reaction | Coupling Partner | Typical Catalyst System | Typical Base |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N, i-Pr₂NH |

| Heck | Alkene | Pd(OAc)₂, Pd/C | Et₃N, K₂CO₃ |

Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides, such as the 4-bromophenyl moiety in the title compound, is generally a difficult transformation. chemistrysteps.com SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). acsgcipr.orgyoutube.com The benzoyl group at the para position is only moderately electron-withdrawing and generally insufficient to promote SNAr with common nucleophiles under mild conditions.

However, SNAr can be achieved under more forcing conditions or with highly reactive nucleophiles. For 4-halogenobenzophenones, reactions with phenoxides have been studied at high temperatures, demonstrating that bimolecular nucleophilic aromatic substitution can occur. rsc.org The rate of these reactions is influenced by substituents on both the substrate and the nucleophile. rsc.org In some cases, the use of strong bases can lead to elimination-addition reactions via a benzyne (B1209423) intermediate, although this is less common for aryl bromides compared to chlorides and fluorides.

Chemoselectivity Considerations in Multi-functionalized Systems

The presence of multiple reactive sites in this compound—the activated aminophenyl ring, the C-Br bond, and the carbonyl group—necessitates careful consideration of chemoselectivity in synthetic design. The outcome of a reaction can often be controlled by the choice of reagents and reaction conditions.

In the context of palladium-catalyzed cross-coupling reactions, the C-Br bond is the primary site of reactivity. The amino group can potentially coordinate to the palladium catalyst, which could influence the catalytic activity. However, with appropriate ligand selection, selective cross-coupling at the C-Br bond can be achieved with high efficiency. For instance, in reactions involving aminophenols, orthogonal catalyst systems based on copper and palladium have been developed for selective O- and N-arylation, highlighting the possibility of controlling reactivity at different functional groups. mit.edu

When considering electrophilic aromatic substitution, the high reactivity of the aminophenyl ring means that reactions will almost exclusively occur on this ring, leaving the bromophenyl ring and the C-Br bond intact, provided that the electrophilic reagent is not also a strong oxidant that could affect the amino group.

The carbonyl group can also participate in reactions, such as reductions or additions of organometallic reagents. The choice of reducing agent or nucleophile will determine whether the carbonyl group reacts in preference to or concurrently with other functional groups. For example, a selective reduction of the ketone to an alcohol would require a reagent that does not affect the aryl bromide or the amino group.

Radical Chemistry of Benzophenone (B1666685) Derivatives in Organic Transformations

Benzophenone and its derivatives are well-known for their photochemical properties and their ability to participate in radical reactions. Upon absorption of UV light, benzophenone can be excited to a triplet state, which behaves like a diradical. This excited state is an effective hydrogen atom abstractor, leading to the formation of a ketyl radical. acs.org

This property has been exploited in various organic transformations. For instance, benzophenone can act as a photosensitizer to generate radicals from other molecules. It has been used to mediate the photocatalytic α-aminoalkyl radical addition of amines to alkenes under visible light. rsc.org In these processes, benzophenone facilitates single electron transfers and hydrogen atom transfers to generate the reactive radical species.

The amino group in this compound can also influence its radical chemistry. Amine radical cations are useful reactive intermediates that can be generated through one-electron oxidation. researchgate.net While the radical chemistry of the specific title compound is not extensively detailed, the known reactivity of benzophenones and anilines suggests potential for participation in radical-mediated C-H functionalizations, cyclizations, and other transformations initiated by light or radical initiators.

Advanced Spectroscopic Elucidation of Molecular Structure and Electronic States

Vibrational Spectroscopy for Functional Group Analysis (e.g., Fourier-Transform Infrared Spectroscopy)

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of (3-Aminophenyl)(4-bromophenyl)methanone is expected to exhibit several characteristic absorption bands corresponding to its constituent parts.

The primary amine (NH₂) group on the meta-substituted phenyl ring gives rise to distinctive stretching vibrations. Typically, primary amines show two bands in the region of 3500-3300 cm⁻¹: one for the asymmetric stretching (νₐₛ) and one for the symmetric stretching (νₛ) of the N-H bonds. For the closely related 3-Aminobenzophenone, these peaks are observed, and a similar pattern is anticipated for the title compound. nist.gov Additionally, the N-H scissoring (bending) vibration is expected to appear around 1620-1560 cm⁻¹.

The carbonyl (C=O) group of the ketone linker is one of the most prominent features in the IR spectrum, typically appearing as a strong, sharp band. For benzophenone (B1666685) derivatives, this C=O stretching vibration (νC=O) is generally found in the 1680-1630 cm⁻¹ range. In 4-Aminobenzophenone, this peak is present, and its position in this compound would be influenced by the electronic effects of both substituted rings. nist.gov

The aromatic rings contribute to multiple bands in the spectrum. The C-H stretching vibrations (νC-H) of the sp² hybridized carbons typically occur just above 3000 cm⁻¹. The C=C in-ring stretching vibrations (νC=C) usually appear in the 1600-1450 cm⁻¹ region. The substitution pattern on the rings influences the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹), which can help confirm the 1,3-(meta) and 1,4-(para) substitution. Finally, the C-Br stretching vibration is expected to be observed in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Table 1: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Asymmetric Stretch | Primary Amine (-NH₂) | ~3450 | Medium |

| N-H Symmetric Stretch | Primary Amine (-NH₂) | ~3350 | Medium |

| Aromatic C-H Stretch | Aryl C-H | >3000 | Medium-Weak |

| C=O Stretch | Ketone | ~1650 | Strong |

| N-H Scissoring | Primary Amine (-NH₂) | ~1610 | Medium |

| Aromatic C=C Stretch | Aryl Ring | 1600-1450 | Medium-Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for determining the complete carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. For this compound, the spectrum can be divided into two aromatic regions and one region for the amine protons.

The protons on the 4-bromophenyl ring are expected to form a characteristic AA'BB' system, which often appears as two distinct doublets due to the symmetry of the para-substitution. The protons ortho to the carbonyl group (H-2' and H-6') are generally shifted downfield compared to the protons meta to the carbonyl group (H-3' and H-5') due to the ketone's deshielding effect.

The 3-aminophenyl ring presents a more complex, asymmetric substitution pattern, which should result in four distinct signals for the four aromatic protons. The proton ortho to both the amino and carbonyl groups (H-2) would be influenced by the donating effect of the amine and the withdrawing effect of the ketone. The proton between the two substituents (H-4) and the other protons (H-5, H-6) will each have unique chemical shifts and coupling patterns (doublet, triplet, or doublet of doublets).

The two protons of the primary amine (-NH₂) will typically appear as a single, broad peak. The chemical shift of this peak is variable and depends on factors like solvent, concentration, and temperature. msu.edu

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Multiplicity | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic (4-bromophenyl ring) | Doublet (AA'BB') | 7.6 - 7.8 |

| Aromatic (4-bromophenyl ring) | Doublet (AA'BB') | 7.5 - 7.7 |

| Aromatic (3-aminophenyl ring) | Multiplets | 6.7 - 7.4 |

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. As this compound lacks molecular symmetry, all 13 carbon atoms are expected to be chemically distinct, resulting in 13 signals in the spectrum.

The carbonyl carbon (C=O) is the most deshielded and will appear at the lowest field, typically in the range of 190-200 ppm for benzophenones. oregonstate.edu The quaternary carbons—the carbon attached to the bromine (C-Br) and the two carbons to which the carbonyl group is attached (C-1 and C-1')—will also be readily identifiable. The C-Br signal is expected around 128-130 ppm. The chemical shifts of the carbons in the aromatic rings are influenced by the substituents. The electron-donating amino group will cause an upfield shift (shielding) for the ortho and para carbons relative to the meta carbon on its ring. Conversely, the electron-withdrawing bromo and carbonyl groups will cause downfield shifts (deshielding) for the carbons in their vicinity. msu.eduhw.ac.uk

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ketone) | 190 - 200 |

| C-NH₂ (Aromatic) | 145 - 150 |

| Quaternary Aromatic (C-1, C-1') | 135 - 140 |

| C-Br (Aromatic) | 128 - 130 |

A common technique to confirm the identity of labile protons, such as those on heteroatoms like oxygen or nitrogen, is through deuterium (B1214612) exchange. wikipedia.org In this experiment, a small amount of deuterium oxide (D₂O) is added to the NMR sample (typically in a solvent like DMSO-d₆ or CDCl₃).

The labile amine protons (-NH₂) of this compound will readily exchange with the deuterium atoms from D₂O. Because deuterium (²H) is not observed in a standard ¹H NMR experiment, this exchange results in the disappearance of the NH₂ signal from the proton spectrum. This observation provides definitive proof that the broad singlet peak corresponds to the amine protons and not to an aromatic or aliphatic proton. While this is a standard and expected outcome, specific published studies detailing deuterium incorporation for this particular molecule were not identified in the literature reviewed. researchgate.netresearchgate.net

Electronic Spectroscopy for Electronic Transitions (e.g., Ultraviolet-Visible Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* transitions.

The high-energy, intense absorption bands, typically found in the shorter wavelength UV region (200-300 nm), are attributed to π→π* transitions within the conjugated aromatic system of the benzophenone core. The presence of the amino group, a strong auxochrome, is expected to cause a bathochromic (red) shift of these bands to longer wavelengths compared to unsubstituted benzophenone.

The lower-energy, less intense absorption band, found at longer wavelengths (typically >300 nm), is characteristic of the n→π* transition of the carbonyl group. This transition involves the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital of the C=O bond. Based on data for 4-Aminobenzophenone, which shows a major absorption peak around 300-350 nm, a similar absorption profile is expected for the title compound. nist.gov

The position of UV-Vis absorption maxima (λₘₐₓ) can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. The study of these shifts provides information about the change in dipole moment between the ground and excited states of the molecule. kabarak.ac.ke

The π→π* transition bands are generally expected to exhibit a bathochromic (red) shift as solvent polarity increases. This is because the excited state of this transition is typically more polar than the ground state and is therefore stabilized to a greater extent by polar solvents, reducing the energy gap for the transition. mdpi.com

Conversely, the n→π* transition of the carbonyl group often shows a hypsochromic (blue) shift with increasing solvent polarity, particularly in protic solvents like ethanol (B145695) or water. This is because the non-bonding electrons of the oxygen atom in the ground state can form hydrogen bonds with protic solvent molecules. This hydrogen bonding stabilizes the ground state more than the excited state, thus increasing the energy required for the transition and shifting the absorption to a shorter wavelength. nih.gov Therefore, analyzing the absorption spectrum of this compound in a series of solvents with varying polarity (e.g., hexane, chloroform, ethanol, water) would allow for the characterization of its electronic transitions and the polarity of its excited states.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry stands as a fundamental analytical technique for determining the molecular weight and elucidating the structure of this compound. The molecular ion peak in the mass spectrum would confirm the compound's nominal mass of 276 g/mol (or more precisely, its monoisotopic mass). Beyond simple molecular weight confirmation, the fragmentation patterns observed provide a roadmap to its structural assembly.

For ketones like this compound, α-cleavage is a predominant fragmentation pathway under electron ionization. This process involves the cleavage of the bond adjacent to the carbonyl group. The initial step is the ionization of the molecule, typically by removing a non-bonding electron from the carbonyl oxygen, to form a radical cation.

Two primary α-cleavage pathways are possible for this compound, leading to the formation of resonance-stabilized acylium ions.

Pathway A: Cleavage of the bond between the carbonyl carbon and the 3-aminophenyl ring. This would result in the formation of a 4-bromobenzoyl cation and a 3-aminophenyl radical.

Pathway B: Cleavage of the bond between the carbonyl carbon and the 4-bromophenyl ring. This would generate a 3-aminobenzoyl cation and a 4-bromophenyl radical.

The relative abundance of the resulting fragment ions in the mass spectrum can provide insights into the relative stability of the acylium ions and the radicals formed. The presence of the bromine atom, with its characteristic isotopic pattern (79Br and 81Br in nearly equal abundance), would result in distinctive isotopic peaks for any bromine-containing fragments, aiding in their identification.

| Pathway | Fragment Ion | Predicted m/z | Neutral Fragment |

|---|---|---|---|

| A | [C7H4BrO]+ | 183/185 | C6H6N• |

| B | [C7H6NO]+ | 120 | C6H4Br• |

Advanced Spectroscopic Techniques for Photophysical and Electrochemical Characterization

To fully comprehend the electronic behavior of this compound, advanced spectroscopic techniques such as fluorescence spectroscopy and cyclic voltammetry are employed. These methods provide critical information about the molecule's excited-state properties and its behavior during electron transfer processes.

While benzophenone itself is known for its phosphorescence rather than fluorescence at room temperature, the introduction of an amino group can significantly alter the photophysical properties. The amino group, being an electron-donating group, can lead to the emergence of fluorescence. The photoluminescence properties of this compound are expected to be influenced by both the amino and bromo substituents.

Fluorescence spectroscopy would reveal the excitation and emission maxima of the compound. The Stokes shift, which is the difference between the maximum excitation and emission wavelengths, provides information about the extent of molecular rearrangement in the excited state. The quantum yield of fluorescence, a measure of the efficiency of the fluorescence process, can also be determined. The presence of the heavy bromine atom might lead to enhanced intersystem crossing, potentially quenching the fluorescence to some extent and favoring phosphorescence. Studies on similar 2-aminobenzophenone (B122507) derivatives have shown that they can exhibit crystallization-induced fluorescence, a phenomenon where the restriction of intramolecular rotations in the solid state leads to enhanced emission. acs.org

| Parameter | Expected Observation |

|---|---|

| Excitation Maximum (λex) | Likely in the UV-A or near-UV region |

| Emission Maximum (λem) | Expected in the visible region (e.g., blue or green) |

| Stokes Shift | A significant shift is anticipated due to potential intramolecular charge transfer character. |

| Quantum Yield (ΦF) | Expected to be moderate, influenced by the heavy atom effect of bromine. |

Cyclic voltammetry is a powerful technique for investigating the electrochemical properties of this compound, specifically its oxidation and reduction potentials. The voltammogram would reveal information about the reversibility of electron transfer processes.

The presence of the electron-donating amino group is expected to make the compound easier to oxidize compared to unsubstituted benzophenone. Conversely, the electron-withdrawing bromo group will likely make the compound easier to reduce. The interplay of these two substituents will determine the precise potentials for oxidation and reduction. For instance, studies on substituted benzophenones have shown a correlation between the reduction potentials and the electron-donating or electron-withdrawing nature of the substituents. mdpi.comresearchgate.net The electrochemical behavior of this compound is of interest for applications in areas such as electrocatalysis and materials science.

| Electrochemical Process | Expected Potential Range | Influencing Substituent |

|---|---|---|

| Oxidation | Less positive potential than benzophenone | Amino group (electron-donating) |

| Reduction | Less negative potential than benzophenone | Bromo group (electron-withdrawing) |

Computational Chemistry and Theoretical Investigations of 3 Aminophenyl 4 Bromophenyl Methanone

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict molecular geometries, electronic properties, and other chemical characteristics. For benzophenone (B1666685) derivatives, DFT, particularly with the B3LYP functional and a 6-31G(d) basis set, has been shown to be an accurate method for geometry optimization. acs.orgnih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule. For a molecule like (3-Aminophenyl)(4-bromophenyl)methanone, this involves finding the most stable conformation by calculating bond lengths, bond angles, and dihedral angles that result in the minimum energy state.

The structure of benzophenones, including derivatives like the title compound, is characterized by two phenyl rings attached to a central carbonyl group. The rotational freedom around the single bonds connecting the phenyl rings to the carbonyl carbon allows for various conformations. The final, most stable geometry is a balance between electronic effects (conjugation between the rings and the carbonyl group) and steric hindrance. The phenyl rings are typically twisted out of the plane of the carbonyl group, resulting in a non-planar structure. This twist is a compromise to minimize steric repulsion between the ortho-hydrogens on the phenyl rings while attempting to maintain some degree of π-conjugation.

Table 1: Predicted Structural Parameters for a Benzophenone Derivative

| Parameter | Typical Calculated Value |

|---|---|

| C=O Bond Length | ~1.24 Å |

| C-C (carbonyl-phenyl) Bond Length | ~1.50 Å |

| Phenyl Ring C-C Bond Lengths | ~1.39 - 1.40 Å |

| Dihedral Angle (Ring 1 - C=O) | ~25° - 35° |

| Dihedral Angle (Ring 2 - C=O) | ~25° - 35° |

(Note: These are representative values for a generic benzophenone derivative based on DFT calculations and may vary for the specific title compound.)

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and its tendency to undergo electronic transitions.

For benzophenone derivatives, the HOMO is typically a π-orbital distributed over the electron-rich parts of the molecule, often involving the phenyl ring with the electron-donating amino group. The LUMO is generally a π*-orbital localized primarily on the benzoyl moiety, particularly the carbonyl group and the attached phenyl rings. The presence of the amino group (an electron-donating group) would be expected to raise the energy of the HOMO, while the bromo group (an electron-withdrawing group) would likely lower the energy of the LUMO. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and is associated with a red-shift (shift to longer wavelengths) in the absorption spectrum.

Table 2: Representative Frontier Molecular Orbital Energies for a Benzophenone Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.0 to -6.5 |

| LUMO | -1.5 to -2.0 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

(Note: These are estimated values based on typical DFT calculations for substituted benzophenones.)

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack.

In this compound, the most negative potential would be expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The amino group would also contribute to a region of negative potential. The hydrogen atoms of the amino group and the phenyl rings would exhibit positive potential. The MEP surface provides a visual representation of the molecule's polarity and its potential interaction with other molecules.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption and Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the electronic excited states of molecules and to predict their UV-Vis absorption spectra. It provides information about the energies of electronic transitions, the wavelengths of maximum absorption (λmax), and the intensities of these transitions (oscillator strengths).

Calculation of Absorption Maxima and Oscillator Strengths

TD-DFT calculations on benzophenone derivatives have shown that their main absorption bands in the UVA/UVB range are due to π→π* electronic transitions. acs.orgnih.gov The most significant of these transitions is often the HOMO→LUMO transition. acs.org The calculated absorption maxima are generally in good agreement with experimental data. acs.orgnih.gov

For this compound, the electronic spectrum would be influenced by the substituents on the phenyl rings. The amino group, being an auxochrome, is expected to cause a bathochromic shift (to longer wavelengths) of the absorption bands compared to unsubstituted benzophenone. The position of the substituents also plays a role; for instance, para-substitution often leads to absorption in the UVB range, while ortho-substitution can shift absorption into the UVA region. acs.orgnih.gov The oscillator strength is a theoretical measure of the intensity of an electronic transition, with higher values indicating a more intense absorption band.

Table 3: Predicted Electronic Transition Data for a Benzophenone Derivative

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) | Character |

|---|---|---|---|

| S0 → S1 | ~300 - 340 | > 0.1 | π→π* (HOMO→LUMO) |

| S0 → S2 | ~270 - 290 | > 0.1 | π→π* |

(Note: These values are illustrative and based on TD-DFT calculations for substituted benzophenones. The exact values for the title compound may differ.)

Characterization of Electronic Transitions (e.g., π→π and n→π)**

The electronic absorption spectra of benzophenone derivatives are characterized by two main types of electronic transitions: π→π* and n→π. scialert.netresearchgate.net The π→π transitions are typically intense and occur at shorter wavelengths (in the UVB range), involving the excitation of an electron from a bonding π orbital to an antibonding π* orbital. researchgate.net The n→π* transitions are generally less intense and appear at longer wavelengths, corresponding to the excitation of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital of the carbonyl group. scialert.net

In this compound, the presence of the amino and bromo substituents on the phenyl rings is expected to modulate these transitions. The amino group, being an electron-donating group, is likely to cause a bathochromic (red) shift in the π→π* transition, moving it to a longer wavelength. Conversely, the bromine atom, which is electron-withdrawing through its inductive effect but can also participate in resonance, will also influence the energy of these transitions. Time-dependent density functional theory (TD-DFT) is a common computational method used to predict and characterize these electronic transitions in substituted benzophenones. researchgate.net

Table 1: Representative Calculated Electronic Transitions for Substituted Benzophenones

| Transition | Typical Wavelength Range (nm) | Character | Expected Influence of Amino Group | Expected Influence of Bromo Group |

|---|---|---|---|---|

| π→π | 240-280 | High Intensity | Red Shift | Slight Shift |

| n→π | 330-370 | Low Intensity | Blue Shift in polar solvents | Minimal Shift |

Influence of Substituents on Photophysical Properties

The photophysical properties of this compound are significantly influenced by the electronic nature and position of the amino and bromo substituents. The amino group, an electron-donating group, can increase the electron density in the aromatic system, which generally leads to a red shift in the absorption spectrum. The bromine atom, a halogen, can participate in intersystem crossing due to the heavy-atom effect, potentially influencing the phosphorescence and fluorescence quantum yields.

Computational studies on substituted benzophenones have shown that the nature of the substituent (electron-donating or electron-withdrawing) and its position (ortho, meta, or para) have a profound impact on the molecule's electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ufms.br The energy gap between the HOMO and LUMO is a key determinant of the molecule's electronic transitions and reactivity. ufms.br For this compound, the amino group is expected to raise the HOMO energy, while the bromo group will likely lower the LUMO energy, collectively reducing the HOMO-LUMO gap.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules and their interactions over time. aip.orgnih.gov For this compound, MD simulations could provide insights into its conformational flexibility, solvation properties, and how it interacts with other molecules in a condensed phase. nih.gov

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. Methods like Density Functional Theory (DFT) are widely used to calculate NMR chemical shifts and IR vibrational frequencies. ysu.amresearchgate.net

For NMR chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed in conjunction with DFT to provide theoretical predictions of 1H and 13C chemical shifts. researchgate.net These calculated shifts, when compared with experimental data, can help in the structural elucidation of the molecule.

Similarly, DFT calculations can predict the vibrational frequencies observed in an IR spectrum. ysu.am For this compound, characteristic vibrational modes would include the C=O stretching of the ketone, N-H stretching of the amine, C-Br stretching, and various aromatic C-H and C-C vibrations. Theoretical calculations can aid in the assignment of the experimentally observed IR bands. researchgate.netchegg.com

Table 2: Representative Calculated Spectroscopic Data for a Substituted Benzophenone Analog

| Parameter | Computational Method | Typical Calculated Value |

|---|---|---|

| 13C NMR Chemical Shift (C=O) | DFT/GIAO | 190-200 ppm |

| IR Frequency (C=O stretch) | DFT/B3LYP | 1650-1680 cm-1 |

| IR Frequency (N-H stretch) | DFT/B3LYP | 3300-3500 cm-1 |

Theoretical Basis for Reactivity, Reaction Mechanisms, and Selectivity

Computational chemistry offers a theoretical framework for understanding the reactivity, reaction mechanisms, and selectivity of this compound. The distribution of electron density, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps are key indicators of its reactive sites. nih.gov

The carbonyl group is an electrophilic site, susceptible to nucleophilic attack. The amino group, being electron-donating, increases the electron density of the phenyl ring it is attached to, making this ring more susceptible to electrophilic substitution, particularly at the ortho and para positions relative to the amino group. The bromo-substituted phenyl ring, on the other hand, will be deactivated towards electrophilic substitution.

The reactivity-selectivity principle, although now considered to have many exceptions, historically suggested that more reactive species are less selective. wikipedia.org In the context of this compound, computational studies could model reaction pathways, calculate activation energies, and predict the most likely products of various reactions, thus providing a theoretical basis for its observed reactivity and selectivity. For instance, DFT calculations can be used to explore the mechanisms of reactions such as nucleophilic addition to the carbonyl group or electrophilic substitution on the amino-substituted ring.

Applications in Advanced Materials and Organic Synthesis

Role as a Versatile Building Block in Complex Organic Synthesis

The structural features of (3-Aminophenyl)(4-bromophenyl)methanone, namely the nucleophilic amino group and the reactive carbon-bromine bond, make it a highly adaptable precursor for the synthesis of more complex molecular structures. These functional groups can be selectively targeted in various chemical reactions, allowing for the stepwise construction of intricate organic molecules.

Precursor for Multi-functionalized Molecular Architectures

The presence of both an amino group and a bromo-substituent on the benzophenone (B1666685) scaffold allows for a diverse range of chemical transformations. The amino group can readily undergo reactions such as acylation, alkylation, and diazotization, enabling the introduction of a wide array of new functionalities. Simultaneously, the bromine atom is susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. This dual reactivity makes this compound an ideal starting material for the synthesis of multi-functionalized molecules with tailored properties. For instance, the amino group can be functionalized to introduce a donor moiety, while the bromo-position can be used to attach an acceptor group, leading to the creation of complex donor-acceptor molecules with specific electronic characteristics.

Intermediates for the Synthesis of Agrochemicals and Functional Materials

The versatile reactivity of this compound and its derivatives makes them valuable intermediates in the production of various specialty chemicals. While specific large-scale applications in agrochemical synthesis are not extensively documented in publicly available literature, the general class of aminobenzophenones serves as a precursor for compounds with potential biological activity. The ability to introduce diverse substituents through the amino and bromo functionalities allows for the generation of libraries of compounds for screening for pesticidal or herbicidal properties.

More prominently, this compound is a key intermediate in the synthesis of functional materials. A related compound, (2-Aminothiophen-3-yl)(4-bromophenyl)methanone, is utilized in the creation of advanced materials like organic semiconductors. chemimpex.com This suggests that the this compound core can be incorporated into larger polymeric or molecular structures designed for specific functions, such as those with desired electronic, optical, or thermal properties.

Functionalized Benzophenones in Advanced Materials Science

The benzophenone core is a well-established chromophore with interesting photophysical properties. The introduction of functional groups like amino and bromo moieties can significantly modulate these properties, making such derivatives attractive for applications in materials science, particularly in the field of organic electronics.

Organic Semiconductors for Optoelectronic Devices (e.g., Organic Light-Emitting Diodes)

Functionalized benzophenones have garnered attention as potential organic semiconductors. The benzophenone unit can act as an electron-accepting core, and by attaching electron-donating groups, a donor-acceptor (D-A) molecular architecture can be created. This type of structure is fundamental to the design of many organic electronic materials. The intramolecular charge transfer (ICT) character that can arise in such D-A molecules is crucial for their optoelectronic properties. The amino group in this compound can serve as an electron donor, while the benzophenone core acts as the acceptor. The bromine atom can further influence the electronic properties through its inductive effects and by enabling further functionalization.

In Organic Light-Emitting Diodes (OLEDs), a host material forms a matrix for a light-emitting guest molecule (dopant). An efficient host material should possess a high triplet energy to effectively confine the triplet excitons on the guest, be electrochemically stable, and have good charge-transporting properties. Benzophenone derivatives have been investigated as host materials for phosphorescent OLEDs (PhOLEDs). noctiluca.eu The benzophenone core provides a high triplet energy level, which is a critical requirement for hosting blue, green, and red phosphorescent emitters. noctiluca.eu

While specific research on this compound as an OLED host is limited, its fundamental structure possesses qualities that are desirable for such applications. The high triplet energy of the benzophenone core is a significant advantage. The amino and bromo substituents can be used to tune the material's charge transport characteristics and morphological stability, which are key performance parameters for a host material. For instance, the introduction of bulky side groups via the amino or bromo positions could help in preventing crystallization and ensuring the formation of stable amorphous films, a crucial aspect for device longevity.

| Property | Desired Characteristic for OLED Host | Potential of this compound |

| Triplet Energy | High, to confine excitons on the guest emitter. | The benzophenone core generally provides a high triplet energy. |

| Charge Transport | Balanced electron and hole transport. | The amino group can enhance hole injection/transport, while the benzophenone core is electron-deficient. |

| Morphological Stability | Amorphous nature to prevent crystallization. | Functionalization at the amino and bromo positions can improve film-forming properties. |

| Electrochemical Stability | High resistance to degradation under electrical stress. | The aromatic nature of the compound contributes to its stability. |

One of the most promising applications for functionalized benzophenones is as emitters in OLEDs, particularly as Thermally Activated Delayed Fluorescent (TADF) emitters. TADF materials can harvest both singlet and triplet excitons for light emission, potentially leading to 100% internal quantum efficiency in OLEDs. nih.gov The key to TADF is a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), which allows for efficient reverse intersystem crossing (RISC) from the non-emissive triplet state to the emissive singlet state.

The donor-acceptor architecture of this compound is highly conducive to achieving a small ΔEST. The amino group acts as the electron donor and the benzophenone core as the electron acceptor. This separation of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor leads to a small overlap between their wavefunctions, which in turn reduces the ΔEST.

The presence of the bromine atom can also play a significant role. The heavy atom effect of bromine can enhance spin-orbit coupling, which facilitates intersystem crossing and, potentially, reverse intersystem crossing. Recent research has shown that incorporating a bromine atom into a TADF molecule can enhance the rate of RISC, leading to more efficient TADF. nih.gov

| Feature | Role in TADF Mechanism | Relevance of this compound |

| Donor-Acceptor Structure | Induces charge transfer character and separation of HOMO/LUMO, leading to a small ΔEST. | The aminophenyl group acts as a donor, and the benzophenone core as an acceptor. |

| Small ΔEST | Enables efficient reverse intersystem crossing (RISC) from T1 to S1. | The D-A structure is a key strategy for achieving a small ΔEST. |

| Spin-Orbit Coupling | Facilitates transitions between singlet and triplet states. | The bromine atom can enhance spin-orbit coupling, potentially increasing the RISC rate. |

Photo-Crosslinkable Polymers and Networks for Advanced Biomaterials

Benzophenone and its derivatives are widely utilized as photo-crosslinkers in the fabrication of polymeric networks for advanced biomaterials. Upon exposure to ultraviolet (UV) light, typically in the range of 350 nm, the benzophenone moiety undergoes a photophysical process to form an excited triplet state. This diradical species can then abstract a hydrogen atom from a nearby polymer chain, leading to the formation of a covalent bond. This process, when applied to a system of polymer chains functionalized with benzophenone, results in the formation of a crosslinked three-dimensional network, or hydrogel.

Photoaffinity labeling (PAL) is a powerful technique used to identify and study biomolecular interactions, particularly between small molecules and proteins. nih.govmdpi.com This method relies on a "photoaffinity probe," a molecule that typically consists of three components: a recognition element that binds to the target biomolecule, a photoreactive group that can be activated by light to form a covalent bond, and a reporter tag for detection and purification.

Benzophenone is a commonly employed photoreactive group in PAL due to its ability to form a covalent bond with a wide range of C-H bonds upon UV activation. enamine.net A photoaffinity probe incorporating the this compound core would be expected to exhibit this characteristic photoreactivity. The general mechanism of benzophenone-based photoaffinity labeling is outlined in the table below.

| Step | Description |

| 1. Binding | The photoaffinity probe, containing the benzophenone moiety, binds non-covalently to the target protein's binding site. |

| 2. Photoactivation | Upon irradiation with UV light (typically ~350-360 nm), the benzophenone carbonyl group is excited to a triplet diradical state. |

| 3. Hydrogen Abstraction | The excited benzophenone abstracts a hydrogen atom from a nearby amino acid residue in the protein's binding pocket. |

| 4. Covalent Crosslinking | The resulting radical pair rapidly combines to form a stable covalent bond between the probe and the target protein. |

| 5. Target Identification | The now covalently labeled protein can be identified and characterized using techniques such as mass spectrometry. |

The amino group on the this compound structure provides a versatile point of attachment for linking a recognition element and a reporter tag, making it a potentially valuable scaffold for the design of novel photoaffinity probes.

Tailoring Optical Properties through Strategic Substitution Patterns

The UV absorption characteristics of benzophenone are sensitive to the nature and position of substituents on its aromatic rings. This allows for the strategic tuning of its optical properties to suit specific applications. The absorption spectrum of benzophenone itself is characterized by a strong π→π* transition at lower wavelengths and a weaker, longer-wavelength n→π* transition of the carbonyl group.

The presence of an electron-donating group, such as the amino group in this compound, generally leads to a bathochromic (red) shift of the π→π* absorption band. Conversely, an electron-withdrawing group like the bromo substituent can also influence the electronic transitions. The interplay of these substituents on the benzophenone core allows for the fine-tuning of the wavelength at which the molecule maximally absorbs light.

The ability to customize the UV absorption characteristics of benzophenone derivatives is crucial for their application as photoinitiators and in UV-curable coatings. For instance, in biological applications, it is often desirable to use a photo-crosslinker that can be activated by longer wavelength UV light (UVA, 320-400 nm) to minimize potential damage to cells and tissues.

| Substituent Type | Example | General Effect on λmax |

| Electron-Donating | Amino (-NH2), Hydroxyl (-OH) | Bathochromic shift (to longer wavelengths) |

| Electron-Withdrawing | Bromo (-Br), Nitro (-NO2) | Can cause either a bathochromic or hypsochromic shift depending on position and interaction with other groups |

This ability to tailor the photochemical properties of benzophenones through synthetic modification underscores their versatility in the design of materials and probes for a wide range of scientific and technological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.